molecular formula C12H14ClNO B3191509 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- CAS No. 54941-18-3

1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-

Cat. No.: B3191509
CAS No.: 54941-18-3
M. Wt: 223.70 g/mol
InChI Key: ADJGAFGFHIIJDD-UHFFFAOYSA-N
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Description

1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- is a synthetic indole derivative. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists .

Preparation Methods

The synthesis of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the reaction of 7-ethyl-2,3-dihydro-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial production methods for indole derivatives often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- depends on its specific biological targetThese interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- can be compared with other indole derivatives such as:

    1H-Indole, 1-(acetyl)-7-ethyl-2,3-dihydro-: Similar structure but with an acetyl group instead of a chloroacetyl group.

    1H-Indole, 1-(bromoacetyl)-7-ethyl-2,3-dihydro-: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

The uniqueness of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- lies in its specific chemical reactivity and potential biological activities, which can differ from other indole derivatives due to the presence of the chloroacetyl group .

Properties

IUPAC Name

2-chloro-1-(7-ethyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-2-9-4-3-5-10-6-7-14(12(9)10)11(15)8-13/h3-5H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJGAFGFHIIJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1N(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970276
Record name 2-Chloro-1-(7-ethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54941-18-3
Record name 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054941183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-(7-ethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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